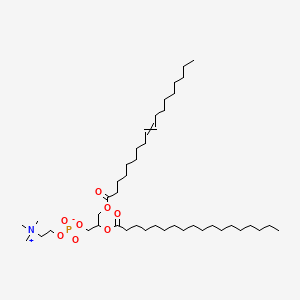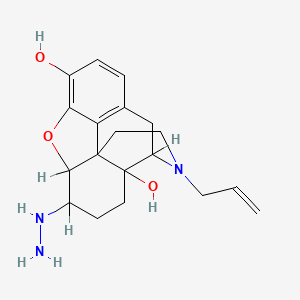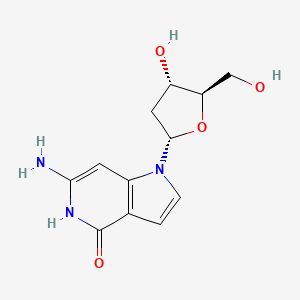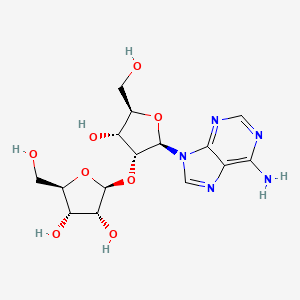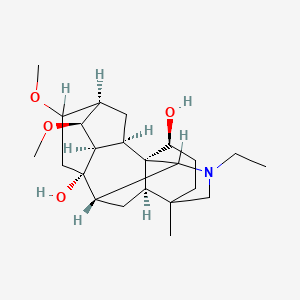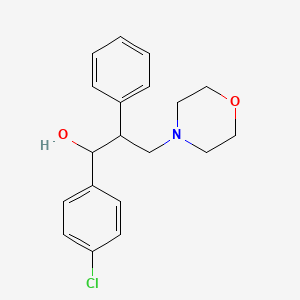
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties
- Structural and Physicochemical Analysis : The compound's structure has been confirmed through various spectroscopic methods. It is noted for its low solubility in neutral aqueous mediums and higher solubility in acidic conditions and DMF. The partition coefficients and pKa value have been thoroughly studied (Heinecke & Thiel, 2001).
Synthesis and Biological Properties
Synthesis Techniques : Techniques for synthesizing derivatives of this compound have been developed, leading to substances with significant anticonvulsive activities. These compounds have been shown to lack antibacterial activity (Papoyan et al., 2011).
Asymmetric Synthesis for Antidepressants : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs. Utilizing microbial reductases expressed in E. coli, high enantioselectivity has been achieved in its synthesis (Choi et al., 2010).
Spectroscopic and Quantum Chemical Analysis
- Quantum Chemical and Molecular Docking Studies : Detailed quantum chemical methods and vibrational spectral techniques have been employed to analyze its structure. The compound exhibits antimicrobial properties, and molecular docking studies have been used to explore its biological activity (Viji et al., 2020).
Reaction Kinetics and Mechanisms
- Kinetic Studies : Investigations into the kinetics and mechanisms of reactions involving derivatives of this compound have provided insights into the behavior of various alicyclic amines in reaction processes (Castro et al., 2001).
Molecular and Crystal Structures
- Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing valuable information about the molecular arrangement and interactions within the crystal lattice (Kang et al., 2015).
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanol |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-ol |
InChI |
InChI=1S/C19H22ClNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18-19,22H,10-14H2 |
InChI-Schlüssel |
FUDJAHCMDYNXAS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)

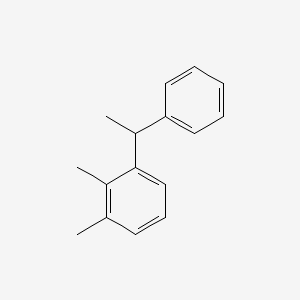
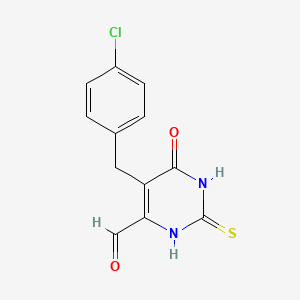
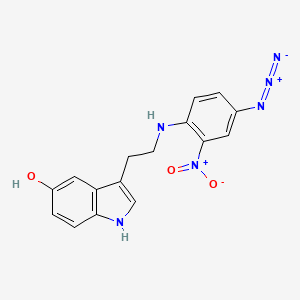
![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)


